4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride
Overview
Description
4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride is an organic compound with a complex structure that includes both benzyloxy and methoxycarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride typically involves multiple steps. One common method starts with the preparation of 4-(Benzyloxy)benzaldehyde, which is then subjected to further reactions to introduce the methoxycarbonyl group and form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the benzyloxy group into a corresponding carboxylic acid.
Reduction: Reduction reactions can be used to modify the methoxycarbonyl group, often employing reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: This compound shares the methoxybenzyl group but lacks the benzyloxy and aminium chloride functionalities.
4-Benzyloxybenzylamine: Similar in structure but differs in the presence of an amine group instead of the methoxycarbonyl group.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific investigation .
Properties
IUPAC Name |
(3-methoxycarbonyl-4-phenylmethoxyphenyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11;/h2-9H,10,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZADAQWUCTKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[NH3+])OCC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.